molecular formula C12H17N B13924579 Cyclopropyl-(2-p-tolylethyl)amine CAS No. 625435-22-5

Cyclopropyl-(2-p-tolylethyl)amine

Cat. No.: B13924579
CAS No.: 625435-22-5
M. Wt: 175.27 g/mol
InChI Key: BNLAPXNSMIAMIO-UHFFFAOYSA-N
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Description

Cyclopropyl-(2-p-tolylethyl)amine is an organic compound that features a cyclopropyl group attached to a 2-p-tolylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl-(2-p-tolylethyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of bromocyclopropanes with amines. Another method involves the use of phase transfer catalysis, which facilitates the cyclization and hydrolysis steps necessary for the formation of cyclopropylamines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2-p-tolylethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Cyclopropyl-(2-p-tolylethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropyl-(2-p-tolylethyl)amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group imposes conformational rigidity on the molecule, which can enhance its binding affinity to target proteins and enzymes. This rigidity also increases the metabolic stability of the compound, making it more effective in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl-(2-p-tolylethyl)amine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other cyclopropylamines and can lead to different applications and properties.

Properties

CAS No.

625435-22-5

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-[2-(4-methylphenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)8-9-13-12-6-7-12/h2-5,12-13H,6-9H2,1H3

InChI Key

BNLAPXNSMIAMIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNC2CC2

Origin of Product

United States

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